

Application Notes & Protocols for Clinical Trials of CEREC Restorations

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Compound of Interest		
Compound Name:	Cerec	
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Introduction

These application notes provide a comprehensive methodology for conducting clinical trials on **CEREC** (Chairside Economical Restoration of Esthetic Ceramics) restorations. The protocols outlined are intended for researchers, scientists, and dental professionals engaged in the clinical evaluation of this CAD/CAM (Computer-Aided Design/Computer-Aided Manufacturing) restorative system. The aim is to ensure standardized, reliable, and valid data collection for assessing the efficacy and long-term performance of **CEREC** restorations.[1]

1. Study Design and Ethical Considerations

A prospective, longitudinal cohort study is the most appropriate design for evaluating the long-term clinical performance of **CEREC** restorations.[2][3] This design allows for the observation of restorations over an extended period, providing valuable data on survival rates and potential failure modes.

- 1.1. Ethical Approval Before initiation, the clinical trial protocol must be submitted to and approved by an accredited Institutional Review Board (IRB) or an independent ethics committee.[1][4]
- 1.2. Informed Consent All participating patients must be thoroughly informed about the study's objectives, procedures, potential risks, and benefits. Written informed consent must be obtained from each participant before their inclusion in the trial.[4]



1.3. Patient Selection

Inclusion Criteria:

- Patients requiring single-unit restorations such as inlays, onlays, crowns, or veneers.[5]
- Good oral hygiene.[4]
- Agreement to attend all scheduled follow-up appointments.
- Age between a specified range (e.g., 18-70 years).

Exclusion Criteria:

- Active periodontal disease.
- High caries risk.[3]
- Known allergies to dental materials being used.
- Presence of parafunctional habits (e.g., bruxism) that are not managed.[4]
- Systemic diseases that could compromise tissue healing.[4]
- 2. Experimental Protocols
- 2.1. Pre-operative Evaluation A thorough pre-operative assessment is crucial for baseline data collection. This includes:
- Detailed medical and dental history.
- Clinical examination, including caries risk assessment.[3]
- Radiographic evaluation (periapical and bitewing radiographs) of the teeth to be restored.[6]
- · Pre-operative photographs.
- Assessment of tooth vitality.



2.2. Tooth Preparation

- Tooth preparation should follow conservative principles, preserving as much healthy tooth structure as possible.[7][8]
- Preparation guidelines specific to the type of **CEREC** restoration (inlay, onlay, crown) and the material used (e.g., feldspathic ceramic, lithium disilicate) must be strictly adhered to.

2.3. Digital Impression and Restoration Design

- An intraoral scanner is used to create a digital impression of the prepared tooth and the surrounding dentition.
- The restoration is then designed using the CAD software component of the CEREC system.
 Key parameters such as marginal fit, occlusal contacts, and anatomical form are defined during this stage.

2.4. Milling and Characterization

- The designed restoration is milled from a pre-fabricated ceramic block of the chosen material and shade.[5]
- After milling, the restoration is tried in the patient's mouth to verify fit and occlusion.
- Staining and glazing are performed as needed to achieve optimal esthetics.

2.5. Adhesive Cementation

- The internal surface of the restoration is etched and silanated according to the manufacturer's instructions for the specific ceramic material.
- The tooth surface is prepared for adhesive bonding, typically involving etching and application of a bonding agent.
- A resin cement is used to lute the restoration to the tooth.[2][9] Excess cement is carefully removed.



- 2.6. Post-operative Evaluation (Baseline) A baseline evaluation is conducted immediately after cementation. This includes:
- Clinical assessment using the modified USPHS criteria (see Section 3).[2][10]
- · Post-operative radiographs.
- Post-operative photographs.
- 2.7. Follow-up Examinations Patients are recalled for follow-up examinations at regular intervals (e.g., 6 months, 1 year, and annually thereafter).[11] At each recall, the following are performed:
- Clinical evaluation using the modified USPHS criteria.
- Radiographic evaluation.
- · Photographic documentation.
- Assessment of patient satisfaction.[2]
- 3. Clinical Evaluation Criteria

The clinical performance of the **CEREC** restorations should be evaluated using standardized and widely accepted criteria, such as the modified United States Public Health Service (USPHS) criteria.[6][12][13]

Table 1: Modified USPHS Criteria for Clinical Evaluation of Restorations



Criterion	Alpha (Ideal)	Bravo (Acceptable)	Charlie (Unacceptable - Repair/Replace)
Marginal Integrity	No visible evidence of a crevice along the margin.[13]	Visible evidence of a crevice, but no exposure of dentin or base.[13]	Explorer catches and penetrates a crevice, or dentin/base is exposed.[13]
Anatomical Form	The restoration is continuous with existing anatomic form.[13]	The restoration is slightly under- or over-contoured.	The restoration is sufficiently under- or over-contoured to require replacement.
Surface Texture	Smooth surface, comparable to enamel.[13]	Surface is slightly rough or pitted.	Surface is deeply pitted or grooved.
Marginal Discoloration	No discoloration present.[13]	Slight discoloration that has not penetrated in a pulpal direction.[13]	Discoloration has penetrated along the margin in a pulpal direction.[13]
Secondary Caries	No evidence of caries contiguous with the margin.[13]	Not applicable.	Caries is evident at the margin of the restoration.[13]
Post-operative Sensitivity	No sensitivity reported by the patient.	Patient reports mild, transient sensitivity.	Patient reports persistent or severe sensitivity.
Color Match	The restoration matches the shade and translucency of the adjacent tooth structure.[13]	Mismatch in shade or translucency is within the normal range of tooth color.[13]	Mismatch in shade or translucency is outside the normal range.[13]

4. Data Presentation



Quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 2: Survival and Success Rates of CEREC Restorations from Clinical Studies

Study	Restoration Type	Follow-up Period	Survival Rate (%)	Success Rate (%)
Posselt & Kerschbaum (2003)[5]	Inlays and Onlays	9 years	95.5	-
Otto & De Nisco (2002)[2]	Inlays and Onlays	10 years	90.4	-
Zimmer et al. (2008)[9]	Inlays and Onlays	10 years	85.7	-
Bindl & Mörmann (1999)[5]	Endocrowns	2 years	94.7	-
A 20-Year Review[5]	Various	10 years	>90	-
Systematic Review[14]	Inlays	4.2 years	97.4	-
Long-term Study[10]	Inlays and Onlays	Up to 27 years	87.5	-

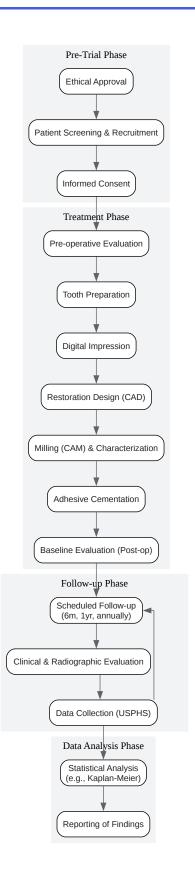
Table 3: Reasons for Failure of **CEREC** Restorations in Clinical Trials



Reason for Failure	Otto & De Nisco (2002)[2]	Zimmer et al. (2008)[9]	Long-term Study (up to 27 years)[10]	Systematic Review[14]
Ceramic Fracture	53%	-	65%	Predominant reason
Tooth Fracture	20%	-	13%	Identified as a cause
Secondary Caries	20%	-	18%	-
Endodontic Problems	7%	-	4%	-
Debonding/Loss of Restoration	-	-	-	-
Post-operative Hypersensitivity	-	-	-	Identified as a cause

5. Visualization of Experimental Workflow





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Caption: Workflow for a clinical trial of **CEREC** restorations.



6. Logical Relationship of Evaluation Criteria



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Caption: Interrelationship of factors for clinical success.

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